Vasoactive intestinal peptide

説明

特性

CAS番号 |

37221-79-7 |

|---|---|

分子式 |

C147H237N43O43S |

分子量 |

3326.8 g/mol |

IUPAC名 |

(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C147H237N43O43S/c1-18-75(12)115(142(229)180-96(56-72(6)7)131(218)183-104(145(232)233)63-110(155)200)188-139(226)106(68-192)185-134(221)101(62-109(154)199)177-130(217)95(55-71(4)5)174-132(219)97(58-81-37-41-84(195)42-38-81)175-125(212)88(33-23-26-49-149)167-123(210)89(34-24-27-50-150)171-140(227)113(73(8)9)186-118(205)76(13)164-121(208)93(47-53-234-17)170-127(214)92(45-46-107(152)197)169-122(209)87(32-22-25-48-148)166-124(211)90(35-28-51-161-146(156)157)168-129(216)94(54-70(2)3)173-126(213)91(36-29-52-162-147(158)159)172-143(230)116(78(15)193)189-136(223)98(59-82-39-43-85(196)44-40-82)176-133(220)100(61-108(153)198)178-135(222)103(65-112(203)204)182-144(231)117(79(16)194)190-137(224)99(57-80-30-20-19-21-31-80)181-141(228)114(74(10)11)187-119(206)77(14)165-128(215)102(64-111(201)202)179-138(225)105(67-191)184-120(207)86(151)60-83-66-160-69-163-83/h19-21,30-31,37-44,66,69-79,86-106,113-117,191-196H,18,22-29,32-36,45-65,67-68,148-151H2,1-17H3,(H2,152,197)(H2,153,198)(H2,154,199)(H2,155,200)(H,160,163)(H,164,208)(H,165,215)(H,166,211)(H,167,210)(H,168,216)(H,169,209)(H,170,214)(H,171,227)(H,172,230)(H,173,213)(H,174,219)(H,175,212)(H,176,220)(H,177,217)(H,178,222)(H,179,225)(H,180,229)(H,181,228)(H,182,231)(H,183,218)(H,184,207)(H,185,221)(H,186,205)(H,187,206)(H,188,226)(H,189,223)(H,190,224)(H,201,202)(H,203,204)(H,232,233)(H4,156,157,161)(H4,158,159,162)/t75-,76-,77-,78+,79+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,113-,114-,115-,116-,117-/m0/s1 |

InChIキー |

VBUWHHLIZKOSMS-RIWXPGAOSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)N |

関連するCAS |

37221-79-7 |

製品の起源 |

United States |

Foundational & Exploratory

Vasoactive Intestinal Peptide: A Technical Guide to its Discovery, Characterization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the discovery, isolation, and characterization of Vasoactive Intestinal Peptide (VIP). It details the seminal experimental protocols, presents key quantitative data, and illustrates the fundamental signaling pathways governed by this pleiotropic neuropeptide.

Introduction: An Unexpected Discovery

This compound (VIP) is a 28-amino acid neuropeptide with a wide array of biological functions, including vasodilation, smooth muscle relaxation, and modulation of inflammatory responses.[1][2][3] Its discovery in 1970 was the result of serendipity in the persistent search for gastrointestinal hormones.[2][4] In the late 1960s, Dr. Sami I. Said and Dr. Viktor Mutt were working at the Karolinska Institute in Stockholm to purify the hormone secretin from porcine duodenal extracts.[2] They noticed that certain peptide fractions exhibited a potent vasodilatory activity, an effect not attributable to secretin.[2] This observation supported a much earlier hypothesis by Bayliss and Starling (1902) of a "vasodepressor principle" present in intestinal extracts.[2] Recognizing the significance of this finding, they shifted their focus to isolate this unknown substance, which they aptly named this compound for its potent effect on blood vessels and its origin.[2][4]

Isolation and Purification of Porcine VIP

The initial isolation of VIP was a multi-step biochemical process requiring meticulous separation techniques to purify the peptide from a complex mixture of intestinal proteins and peptides. The general workflow developed by Said and Mutt became a foundational methodology in peptide hormone research.

Experimental Protocol: Initial Isolation

The following protocol is a summary of the methods used for the first successful isolation of VIP from porcine intestine.

-

Tissue Extraction: The process began with the collection of the upper small intestine from hogs.[5] The tissue was minced and subjected to extraction with cold 0.5 M acetic acid to solubilize peptides and proteins.[5]

-

Adsorption and Elution: The resulting acidic extract was filtered. Peptides were then adsorbed from the filtrate onto alginic acid.[5] After washing, the peptides were eluted using ice-cold 0.2 M hydrochloric acid.[5]

-

Salt Precipitation: The eluate containing the peptide mixture was treated with sodium chloride (NaCl) to precipitate the peptides.[5] The resulting precipitate was collected for further purification.[5]

-

Methanol Extraction: The collected precipitate was then extracted with methanol.[5] The soluble peptides were again precipitated, this time using ether, to concentrate the peptide fraction.[5]

-

Gel Filtration Chromatography: The ether-precipitated material was subjected to gel filtration chromatography on a Sephadex G-25 column.[5] This step separated molecules based on size, and fractions were tested for their bioactivity (vasodilation) to identify those containing VIP.

-

Ion-Exchange Chromatography: The bioactive fractions from gel filtration were pooled and further purified using cation-exchange chromatography on a CM-cellulose column.[5] This technique separates peptides based on their net positive charge, allowing for the isolation of a highly purified VIP fraction.

Isolation Workflow Diagram

The following diagram illustrates the key stages in the original purification protocol for this compound.

Caption: Figure 1: Experimental Workflow for VIP Isolation.

Structural Characterization and Bioactivity

Following its purification, the next critical step was to determine the primary structure of VIP and quantify its biological activity.

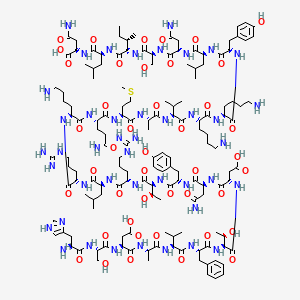

Amino Acid Sequence

The complete amino acid sequence of porcine VIP was determined to consist of 28 residues.[6][7] This structure revealed its relationship to other gastrointestinal hormones like secretin and glucagon, placing it within the secretin/glucagon superfamily of peptides.[1][2] The sequence is highly conserved across mammalian species.[2]

| Property | Data |

| Full Sequence | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[6][8][9] |

| Molecular Formula | C147H237N43O43S[9] |

| Number of Residues | 28[1][2][4] |

Table 1: Primary Structure of Porcine this compound.

Initial Bioactivity Assays

The biological effects of the newly isolated peptide were tested in various animal models to characterize its function. The primary assays focused on its namesake vasoactive properties.

| Biological Effect | Observed Outcome | Significance |

| Systemic Arterial Blood Pressure | Potent, dose-dependent hypotension | Vasodilatory effect[4] |

| Peripheral Blood Flow | Increased blood flow in femoral and carotid arteries | Direct vasodilation[3] |

| Smooth Muscle Relaxation | Relaxation of tracheal, stomach, and gallbladder smooth muscle | Non-vascular smooth muscle effects[3] |

| Intestinal Secretion | Stimulation of water and electrolyte secretion | Role in gut homeostasis[3] |

| Gastric Acid Secretion | Inhibition of histamine- and gastrin-stimulated acid secretion | Regulatory role in digestion[3] |

Table 2: Summary of Early Bioactivity Studies of VIP.

Mechanism of Action: Receptors and Signaling Pathways

The diverse biological effects of VIP are mediated by its interaction with specific cell surface receptors.[1] VIP binds with high affinity to two subtypes of G protein-coupled receptors (GPCRs), known as VPAC1 and VPAC2.[1][10] These receptors are widely distributed throughout the body, which accounts for VIP's extensive range of physiological actions.[1][2]

The Canonical VIP Signaling Pathway

The primary signaling cascade activated by VIP binding to both VPAC1 and VPAC2 receptors involves the stimulation of adenylyl cyclase.

-

Receptor Binding: VIP binds to the extracellular domain of a VPAC1 or VPAC2 receptor.

-

G Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates a stimulatory G protein (Gαs).[1][11]

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to adenylyl cyclase (AC), an enzyme embedded in the cell membrane.[1][11]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).[1][11]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[1][11]

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle relaxation or ion channel opening.[11]

While this Gαs-cAMP-PKA pathway is predominant, VPAC receptors can also couple to other G proteins (e.g., Gαq or Gαi) to activate alternative signaling pathways, such as the phospholipase C (PLC) pathway, leading to increases in intracellular calcium and activation of Protein Kinase C (PKC).[1][11][12]

Signaling Pathway Diagram

The diagram below outlines the primary Gαs-mediated signaling cascade initiated by VIP.

Caption: Figure 2: VIP Receptor Signaling Pathway.

Conclusion

The discovery of this compound by Said and Mutt represents a landmark achievement in endocrinology and neuroscience. From an unexpected observation of vasodilation in intestinal extracts, a pleiotropic neuropeptide was isolated, sequenced, and characterized. The elucidation of its structure and primary signaling pathways has paved the way for a deeper understanding of its roles in regulating everything from circadian rhythms to immune responses. The history of VIP serves as a testament to the value of meticulous observation and biochemical rigor in scientific discovery, and it continues to be a subject of intense research for therapeutic applications in a variety of diseases.

References

- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in this compound physiology and pathophysiology: focus on the gastrointestinal system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Vasoactive Intestinal Polypeptide in the Carotid Body—A History of Forty Years of Research. A Mini Review | MDPI [mdpi.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Structure of the Porcine Vasoactive Intestinal Octacosapeptide | Semantic Scholar [semanticscholar.org]

- 7. A porcine brain polypeptide is identical to the vasoactive intestinal polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C147H237N43O43S | CID 53314964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Vasoactive Intestinal Peptide (VIP): Amino Acid Sequence, Structure, and Signaling

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide belonging to the glucagon/secretin superfamily. It is widely distributed throughout the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including vasodilation, smooth muscle relaxation, and regulation of secretions. This guide provides an in-depth overview of the amino acid sequence, three-dimensional structure, and key signaling pathways of VIP, intended for researchers, scientists, and professionals in drug development.

This compound Amino Acid Sequence

The primary structure of VIP is highly conserved across many species, highlighting its fundamental biological importance. The sequences for human, porcine, and rat VIP are identical.

Table 1: Amino Acid Sequence of this compound in Various Species

| Species | Amino Acid Sequence |

| Human/Porcine/Rat | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ |

| Guinea Pig | His-Ser-Asp-Ala-Leu-Phe-Thr-Asp-Thr-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Met-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Asn-NH₂ |

| Chicken | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ser-Arg-Phe-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Val-Leu-Thr-NH₂ |

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of VIP

Principle: SPPS is the standard method for chemically synthesizing peptides like VIP. It involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.

Detailed Methodology:

-

Resin Selection and Preparation: A Rink amide resin is typically used to obtain the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed with a 20% solution of piperidine (B6355638) in DMF to expose the free amine for the first coupling step.

-

Amino Acid Coupling: The first Fmoc- and side-chain protected amino acid is activated with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a base such as N,N-diisopropylethylamine (DIPEA), and then added to the resin.

-

Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, the resin is treated with an acetylating agent like acetic anhydride.

-

Iterative Cycling: The deprotection, coupling, and capping steps are repeated for each subsequent amino acid in the VIP sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in an aqueous solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's purity and identity are confirmed by analytical HPLC and mass spectrometry.

Structure of this compound

Secondary and Tertiary Structure

The three-dimensional structure of VIP has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD). In a membrane-mimicking environment, such as in the presence of methanol (B129727) or dodecyl phosphocholine (B91661) micelles, VIP adopts a conformation characterized by a disordered N-terminal region followed by a long α-helix, approximately from residue 7 to 27. This helical structure is crucial for its interaction with its receptors.

Experimental Protocol: NMR Spectroscopy for 3D Structure Determination of VIP

Principle: Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between atomic nuclei, which can be translated into structural restraints to calculate the three-dimensional structure of a peptide in solution.

Detailed Methodology:

-

Sample Preparation:

-

Synthesized and purified VIP is dissolved to a concentration of 2-5 mM.

-

The solvent system is critical for inducing a stable structure. A common choice is a mixture of H₂O/D₂O (9:1) with a membrane-mimicking agent like 40% 2,2,2-trifluoroethanol.[1]

-

The pH of the sample is adjusted to a range of 4-6.

-

-

NMR Data Acquisition:

-

Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or greater).[2]

-

A suite of 2D NMR experiments is performed at a constant temperature (e.g., 298 K), including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). A mixing time of 100-200 ms (B15284909) is typically used.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Data Processing and Analysis:

-

The NMR spectra are processed using software such as TopSpin or NMRPipe.

-

Resonance assignments are made by sequentially connecting the spin systems identified in the TOCSY and COSY spectra using the NOESY data.

-

NOE cross-peaks are integrated, and the volumes are converted into upper distance restraints.

-

-

Structure Calculation:

-

The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA or XPLOR-NIH.

-

A family of structures is generated, and the final ensemble is refined and validated.

-

This compound Signaling Pathways

VIP primarily signals through two G protein-coupled receptors, VPAC1 and VPAC2. These receptors are coupled to the Gαs protein, leading to the activation of adenylyl cyclase.

Canonical Gαs-Adenylate Cyclase Pathway

The binding of VIP to VPAC1 or VPAC2 receptors induces a conformational change that activates the associated Gαs protein. The activated Gαs, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets, most notably the CREB (cAMP response element-binding) protein. Phosphorylated CREB translocates to the nucleus and regulates gene expression.

Caption: Canonical VIP signaling pathway via Gαs and adenylyl cyclase.

Experimental Protocols for Studying VIP Signaling

Principle: This assay quantifies the binding of a radiolabeled ligand (¹²⁵I-VIP) to its receptors on cell membranes. It is used to determine the receptor affinity (Kd) and density (Bmax).

Detailed Methodology:

-

Membrane Preparation: Cells expressing VPAC receptors are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]

-

Binding Reaction:

-

In a 96-well plate, membrane preparations (50-100 µg of protein) are incubated with increasing concentrations of ¹²⁵I-VIP.[3]

-

For determining non-specific binding, a parallel set of reactions is included with a high concentration of unlabeled VIP to saturate the specific binding sites.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[3]

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound ¹²⁵I-VIP.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax.

Principle: This assay measures the enzymatic conversion of [α-³²P]ATP to [³²P]cAMP by adenylyl cyclase in response to VIP stimulation.

Detailed Methodology:

-

Reaction Setup: Cell membranes are incubated in a reaction mixture containing [α-³²P]ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the desired concentration of VIP.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 10-20 minutes).

-

Termination: The reaction is stopped by adding a solution containing unlabeled cAMP and a denaturing agent (e.g., trichloroacetic acid).

-

Separation of [³²P]cAMP: [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

-

Quantification: The amount of [³²P]cAMP is determined by liquid scintillation counting.

Principle: This immunoassay detects the phosphorylation of CREB at Serine 133, a key indicator of PKA activation by the VIP signaling pathway.

Detailed Methodology:

-

Cell Stimulation and Lysis: Cells are treated with VIP for various times. After stimulation, the cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated CREB (pCREB Ser133).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected on X-ray film or with a digital imaging system. The membrane can be stripped and re-probed for total CREB as a loading control.[4]

Conclusion

This technical guide has provided a detailed overview of the amino acid sequence, structure, and signaling pathways of this compound. The experimental protocols described herein represent fundamental techniques for the study of this important neuropeptide. A thorough understanding of the molecular details of VIP and its signaling mechanisms is essential for the development of novel therapeutics targeting a wide range of disorders.

References

- 1. Structural determination of the this compound by two-dimensional H-NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 2. 400 MHz NMR study on the C-terminal fragment 21-28 of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. researchgate.net [researchgate.net]

Vasoactive Intestinal Peptide (VIP): A Technical Guide to Gene and Protein Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that belongs to the glucagon/secretin superfamily.[1] Initially isolated from the porcine duodenum, VIP is now known to be widely distributed throughout the central and peripheral nervous systems and in the gastrointestinal, respiratory, and urogenital tracts.[2] It functions as a neurotransmitter, neuroendocrine hormone, and cytokine-like peptide, exerting a broad range of biological effects.[1][3] These include vasodilation, smooth muscle relaxation, stimulation of water and electrolyte secretion, and modulation of immune responses.[1][3] In humans, VIP is encoded by the VIP gene and has a circulating half-life of about two minutes.[1] Its diverse physiological roles make the VIP gene and its protein product significant subjects of research and potential targets for therapeutic intervention in various diseases.[3][4]

The this compound (VIP) Gene

Genomic Structure and Location

The human VIP gene is located on chromosome 6, specifically at band 6q25.2.[1][5] The gene spans approximately 9 kilobases (kb) and is composed of seven exons and six introns.[6] This structure separates the gene into functional domains.[6] The precursor protein, pre-proVIP, is encoded by this gene and contains not only VIP but also a related peptide of 27 amino acids known as Peptide Histidine Methionine (PHM-27).[2][6]

Regulation of Gene Expression

The transcription of the VIP gene is a complex process, finely tuned by various regulatory elements to control the level of VIP expression in different tissues and conditions.[7] The gene's 5'-flanking sequence contains a complex regulatory region with both enhancer and repressor elements located far upstream from the transcription start site.[7]

Key transcriptional regulators and elements involved in VIP gene expression include:

-

cAMP Response Element (CRE): VIP gene expression can be regulated by cyclic AMP (cAMP).[2]

-

AP-1 and ets elements: A composite AP-1/ets element acts as an enhancer.[7]

-

STAT1: The Signal Transducer and Activator of Transcription 1 (STAT1) binding site is crucial for cytokine-mediated regulation of VIP gene expression.[5][8]

-

Hormonal Regulation: In the suprachiasmatic nucleus (SCN), which is the body's master circadian pacemaker, VIP expression is influenced by hormonal changes.[1][8] For instance, lactating rats show double the VIP mRNA levels in the SCN compared to non-lactating controls.[8]

-

Post-transcriptional Regulation: Evidence suggests that VIP gene expression may also be regulated at the level of RNA processing, as unprocessed, intron-containing transcripts have been identified, which could control the availability of mature mRNA.[8][9]

VIP Protein Expression and Distribution

VIP is produced in numerous tissues, including the gut, pancreas, and various regions of the brain like the neocortex and hypothalamus.[1] Its expression is particularly high in specific neuronal populations and endocrine cells. The Human Protein Atlas provides a summary of VIP protein expression, noting high cytoplasmic expression in pancreatic islet cells and nerve ganglia.[10][11]

| Tissue | Expression Level | Cell Type Specificity |

| Pancreas | High | Islets of Langerhans[10][11] |

| Gastrointestinal Tract | High | Nerve ganglia in the appendix, rectum, colon, and stomach[1] |

| Brain | Medium to High | Suprachiasmatic nucleus, neocortex, hippocampus[1][12] |

| Peripheral Nerves | Medium | Autonomic nerves[1] |

| Immune System | Low to Medium | T cells, monocytes, macrophages[3] |

Table 1: Summary of this compound (VIP) Protein Expression in Human Tissues. Data compiled from various sources indicating relative expression levels and specific cell types where VIP is predominantly found.[1][3][10][11]

Basal plasma concentrations of VIP in healthy adults are typically in the low picomolar range. Radioimmunoassay studies have reported mean fasting plasma concentrations around 7.3 pmol/L (range: 0-20.0 pmol/L) and 24 pmol/L.[13][14]

VIP Signaling Pathways

VIP exerts its effects by binding to two specific Class B G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[3][15] These receptors are widely distributed and, upon activation, trigger intracellular signaling cascades.[3] A third receptor, PAC1, binds VIP with much lower affinity.[12][16]

Canonical Adenylyl Cyclase Pathway

The primary signaling pathway for both VPAC1 and VPAC2 involves coupling to the Gs alpha subunit of G proteins.[15][17]

-

Receptor Binding: VIP binds to either the VPAC1 or VPAC2 receptor on the cell surface.[4]

-

Gs Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[4][18]

-

PKA Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[1][4][18]

-

Downstream Effects: PKA then phosphorylates various downstream target proteins and transcription factors, such as CREB (cAMP response element-binding protein), which modulates gene expression and leads to the diverse physiological effects of VIP, including smooth muscle relaxation and anti-inflammatory responses.[1][4]

Alternative Signaling Pathways

In addition to the canonical cAMP pathway, VIP receptors can couple to other G proteins and activate alternative signaling cascades, which can be cell-type specific.

-

Phospholipase C (PLC) Pathway: In some cells, VIP can stimulate the PLC/Ca²+ pathway, leading to an increase in intracellular calcium.[12]

-

Phospholipase D (PLD): Both VPAC1 and VPAC2 receptors are capable of activating PLD.[3]

-

MAPK/ERK Pathway: VIP agonism has been shown to activate p38 and MEK/ERK 1/2 MAPK pathways, which can promote secretory cell differentiation.[19]

-

Src Kinase: At higher concentrations, VIP can activate PAC1 receptors, which may signal through a Src kinase-dependent pathway.[20]

Experimental Protocols for Studying VIP

A variety of methods are employed to quantify and localize VIP gene and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for VIP mRNA

This method is used to quantify the expression level of the VIP gene.

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method like TRIzol reagent. Treat with DNase to eliminate any contaminating genomic DNA.[21]

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[21]

-

Primer Design: Design specific primers flanking an exon-exon junction of the human VIP gene to avoid amplification of genomic DNA. A suitable housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control.

-

Real-Time PCR: Perform the PCR reaction in a real-time PCR system using a SYBR Green or TaqMan-based assay. A typical reaction includes cDNA template, forward and reverse primers, and PCR master mix.[21]

-

Data Analysis: Analyze the amplification data. Calculate the relative expression of the VIP gene using the comparative CT (ΔΔCT) method, normalizing the data to the housekeeping gene.[21][22]

Enzyme-Linked Immunosorbent Assay (ELISA) for VIP Protein

ELISA is a common technique for quantifying VIP protein in plasma, serum, or tissue homogenates. Competitive and sandwich ELISA formats are available.

-

Sample Preparation: Collect blood into tubes containing EDTA or heparin for plasma, or into serum separator tubes.[23][24] Centrifuge to separate plasma/serum. For tissues, homogenize in an appropriate buffer and centrifuge to collect the supernatant.[24]

-

Assay Procedure (Competitive ELISA Example):

-

Add standards, controls, and samples to wells of a microplate pre-coated with anti-VIP antibodies.

-

Add a fixed amount of biotin-labeled or enzyme-labeled VIP to each well. This will compete with the VIP in the sample for binding to the coated antibody.[25]

-

Incubate for 1-2 hours at 37°C or as specified by the kit manufacturer.[23][24]

-

Wash the plate multiple times with a wash buffer to remove unbound components.[23]

-

If using a biotinylated tracer, add a streptavidin-HRP conjugate and incubate.[25]

-

Wash the plate again.

-

Add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.[23][25]

-

Stop the reaction with a stop solution. The intensity of the color is inversely proportional to the amount of VIP in the sample.[24]

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader.[23] Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of VIP in the samples by interpolating from the standard curve.[23]

Radioimmunoassay (RIA) for VIP Protein

RIA is a highly sensitive method for quantifying VIP in plasma.[13][14][26]

-

Principle: The assay is based on the competition between unlabeled VIP (in the sample or standard) and a fixed amount of radiolabeled VIP (e.g., ¹²⁵I-VIP) for binding to a limited amount of specific anti-VIP antibody.[13][27]

-

Procedure:

-

Incubate samples or standards with the specific anti-VIP antiserum.[13]

-

Add a known quantity of ¹²⁵I-labeled VIP and incubate to allow competitive binding.[27]

-

Separate the antibody-bound VIP from the free VIP. This is often achieved using a second antibody or charcoal precipitation.[14]

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled VIP in the sample. A standard curve is generated, and sample concentrations are determined by comparison.[27] This method can achieve detection limits in the low pmol/L range.[26]

Immunohistochemistry (IHC) for VIP Protein Localization

IHC is used to visualize the distribution of VIP protein within tissue sections.

-

Tissue Preparation: Fix tissue samples in a suitable fixative (e.g., formalin) and embed in paraffin. Cut thin sections (4-6 µm) and mount them on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval (e.g., heat-mediated using citrate (B86180) or Tris-EDTA buffer) to unmask the antigenic sites.[28]

-

Immunostaining:

-

Block endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding sites using a blocking serum.

-

Incubate the sections with a primary antibody specific to VIP at an optimized dilution (e.g., 1:200 to 1:800) overnight at 4°C or for 1-2 hours at room temperature.[28][29]

-

Wash the slides.

-

Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex or a polymer-based detection system.[30]

-

Wash the slides.

-

-

Visualization: Add a chromogen substrate (e.g., DAB or VIP substrate) which produces a colored precipitate at the site of the antigen.[31]

-

Counterstaining and Mounting: Lightly counterstain the sections with a nuclear stain like hematoxylin (B73222) or methyl green.[31] Dehydrate, clear, and mount the slides with a coverslip.

-

Analysis: Examine the slides under a microscope to determine the location and intensity of VIP immunoreactivity within the tissue architecture.[32]

Western Blot for VIP Protein Detection

Western blotting allows for the detection and characterization of VIP protein based on its molecular weight.

-

Sample Preparation: Prepare protein lysates from cells or tissues using a lysis buffer containing protease inhibitors.[33] Determine the total protein concentration using a protein assay (e.g., BCA).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[34][35]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (nitrocellulose or PVDF).[35][36]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[34]

-

Antibody Incubation:

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and detect the signal using X-ray film or a digital imaging system.[35] The presence of a band at the expected molecular weight for pro-VIP or processed VIP confirms its expression.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The structure and expression of genes of this compound and related peptides (Chapter 7) - Molecular Biology of the Islets of Langerhans [cambridge.org]

- 3. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. genecards.org [genecards.org]

- 6. Structure of the human vasoactive intestinal polypeptide gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. VIP gene transcription is regulated by far upstream enhancer and repressor elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Structure and expression of the this compound (VIP) gene in a human tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tissue expression of VIP - Summary - The Human Protein Atlas [proteinatlas.org]

- 11. VIP protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. mdpi.com [mdpi.com]

- 13. Radioimmunoassay for vasoactive intestinal polypeptide (VIP) in plasma before and during endoscopic examinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. VPAC1 and VPAC2 receptor activation on GABA release from hippocampal nerve terminals involve several different signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. Frontiers | Therapeutic potential of this compound and its receptor VPAC2 in type 2 diabetes [frontiersin.org]

- 19. This compound promotes secretory differentiation and mitigates radiation-induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound acts via multiple signal pathways to regulate hippocampal NMDA receptors and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound (VIP) - mediated expression and function of Steroidogenic Acute Regulatory protein (StAR) in granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. culturecollections.org.uk [culturecollections.org.uk]

- 23. elkbiotech.com [elkbiotech.com]

- 24. kamiyabiomedical.com [kamiyabiomedical.com]

- 25. demeditec.com [demeditec.com]

- 26. Radioimmunoassay of vasoactive intestinal polypeptide in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. diasource-diagnostics.com [diasource-diagnostics.com]

- 28. VIP antibody (16233-1-AP) | Proteintech [ptglab.com]

- 29. VIP (D8J1V) Rabbit Monoclonal Antibody (IHC Formulated) | Cell Signaling Technology [cellsignal.com]

- 30. Vasoactive intestinal polypeptide (VIP) immunohistochemistry in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 2bscientific.com [2bscientific.com]

- 32. Vasoactive intestinal polypeptide immunoreactivity in the human cerebellum: qualitative and quantitative analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 34. Western blot protocol | Abcam [abcam.com]

- 35. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 36. nacalai.com [nacalai.com]

- 37. merckmillipore.com [merckmillipore.com]

Vasoactive intestinal peptide receptors (VPAC1, VPAC2) distribution

An In-Depth Technical Guide to the Distribution of Vasoactive Intestinal Peptide Receptors (VPAC1, VPAC2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (VIP) is a 28-amino acid neuropeptide with a wide range of biological functions, acting as a neuroendocrine hormone, a neurotransmitter, and a cytokine-like peptide.[1] It belongs to a superfamily of structurally related peptides that includes Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1] The physiological effects of VIP and PACAP are mediated by three main G protein-coupled receptors (GPCRs) belonging to the Class B (secretin-like) family: VPAC1, VPAC2, and PAC1.[2][3][4] While PACAP binds with high affinity to all three, VIP shows high affinity for VPAC1 and VPAC2 and a lower affinity for the PAC1 receptor.[3][5]

Given their widespread distribution and critical roles in regulating processes from intestinal motility to immune responses, VPAC receptors are significant targets for therapeutic intervention in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][6] This guide provides a detailed overview of the tissue distribution of VPAC1 and VPAC2 receptors, the signaling pathways they activate, and the key experimental protocols used for their study.

VPAC1 Receptor Distribution

The VPAC1 receptor is considered the key receptor for mediating many of VIP's biological functions.[7] It is widely expressed in both the central nervous system and peripheral tissues.

Central Nervous System (CNS)

In the CNS, VPAC1 receptors are abundantly localized in regions associated with higher cognitive functions, sensory processing, and homeostasis. High expression levels are observed in the cerebral cortex, hippocampus, piriform cortex, and pineal gland.[1] Immunohistochemical studies in the rat brain have confirmed high levels of VPAC1 in the cerebral cortex, hippocampal formation, thalamus, hypothalamus, brainstem, and deep cerebellar nuclei.[8]

Peripheral Tissues

VPAC1 has a broad distribution in peripheral organs and the immune system. It is notably the predominant VIP receptor in the intestinal mucosa.[7] In the immune system, VPAC1 is constitutively expressed on key immune cells, including T cells, monocytes, and macrophages.[1][9] The receptor is also highly expressed in a majority of common human cancers, making it a target of interest in oncology.[6]

Table 1: Quantitative and Relative Expression of VPAC1 Receptor

| Tissue/System | Species | Method | Finding | Citation |

| Intestine | Mouse | RT-qPCR | mRNA levels are ~300-fold higher than VPAC2 and PAC1. Expression pattern: Colon > Ileum > Jejunum. | [7] |

| Intestine | Human | RT-qPCR | mRNA expression is highest in the sigmoid colon, approximately 4-fold higher than in the ascending colon and small intestine. | [7] |

| Various | Ruminants | RT-qPCR | Most diversely expressed VIP/PACAP receptor, with mRNA detected in the brain and throughout the gastrointestinal tract. | [10] |

| Various Tumors | Human | Autoradiography | High incidence of VPAC1 expression in breast (100%), prostate (100%), colon (96%), pancreatic (65%), and lung (58%) cancers. | [6] |

| Immune Cells | Human | Flow Cytometry / RT-qPCR | Constitutively expressed on resting CD4+ T cells, monocytes, and macrophages. | [1][9] |

VPAC2 Receptor Distribution

While sometimes co-expressed with VPAC1, the VPAC2 receptor often has a complementary distribution, suggesting distinct physiological roles.

Central Nervous System (CNS)

In the CNS, VPAC2 receptors are primarily found in the thalamus, hypothalamus, suprachiasmatic nucleus (a key regulator of circadian rhythms), and amygdala.[1][11] Studies in the rat brain also show concentrated expression in the cerebral cortex, hippocampal formation, and various nuclei in the brainstem and cerebellum.[8]

Peripheral Tissues

VPAC2 is prominently expressed in smooth muscle, including that of blood vessels and the gastrointestinal and reproductive tracts.[11][12] It is also found in the adrenal medulla, pancreatic acinar cells, and thyroid follicular cells.[1] Unlike VPAC1, which is constitutively expressed on immune cells, VPAC2 expression is typically induced upon the activation of T cells and macrophages.[1]

Table 2: Quantitative and Relative Expression of VPAC2 Receptor

| Tissue/System | Species | Method | Finding | Citation |

| Various | Mouse | Autoradiography | Predominantly found in smooth muscle (blood vessels, GI tract), lung, kidney vasculature, adrenal medulla, and retina. | [11][12] |

| Immune Cells | Human | Flow Cytometry / RT-qPCR | Expression is induced upon activation of T cells and macrophages. | [1] |

| Various | Ruminants | RT-qPCR | mRNA expression was sparsely detected, with moderate to low levels only in the spleen and omasum of steers. | [10] |

| Thymus | Mouse | RT-qPCR | mRNA transcripts are highly enriched in thymic regulatory T cells (Tregs). | [9] |

| Various | Human | Immunohistochemistry | Detected in lymphocytes (spleen, tonsils), chief cells of gastric mucosa, exocrine/endocrine pancreas, and kidney tubules. | [13] |

Signaling Pathways

Upon activation by VIP or PACAP, VPAC1 and VPAC2 receptors initiate intracellular signaling cascades primarily through G proteins.

Both VPAC1 and VPAC2 receptors preferentially couple to the Gαs protein, which activates adenylyl cyclase (AC).[3][4] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][9] This Gαs-cAMP-PKA axis is the canonical signaling pathway for VPAC receptors.

However, these receptors can also couple to other G proteins to activate alternative pathways. This includes coupling to Gαq or Gαi proteins to activate Phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).[1][3] VPAC2 has also been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1] These pathways can ultimately lead to the activation of transcription factors like CREB (cAMP response element-binding protein).[3]

Experimental Protocols

The characterization of VPAC receptor distribution relies on a variety of well-established molecular and cellular techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd or Ki).[14] These assays use a radioactively labeled ligand that binds specifically to the receptor of interest.

Protocol Overview:

-

Membrane Preparation: Homogenize tissues or cells of interest to isolate cell membranes containing the receptors. Quantify total protein concentration.

-

Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (for saturation assays) or a fixed concentration of radioligand with increasing concentrations of an unlabeled competitor compound (for competition assays).[14]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Saturation Assay: Plot specific binding against radioligand concentration to determine Bmax (receptor number) and Kd (radioligand affinity).

-

Competition Assay: Plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the IC50, from which the Ki (competitor affinity) can be calculated using the Cheng-Prusoff equation.[15]

-

References

- 1. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VPAC1 and VPAC2 Receptor Heterozygosity Confers Distinct Biological Properties to BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuviewinfo.com [nuviewinfo.com]

- 7. Expression and localization of VPAC1, the major receptor of this compound along the length of the intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distribution of this compound and pituitary adenylate cyclase-activating polypeptide receptors (VPAC1, VPAC2, and PAC1 receptor) in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. VPAC2 (this compound receptor type 2) receptor deficient mice develop exacerbated experimental autoimmune encephalomyelitis with increased Th1/Th17 and reduced Th2/Treg responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Messenger RNA Gene Expression Screening of VIP and PACAP Neuropeptides and Their Endogenous Receptors in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Distribution of the VPAC2 receptor in peripheral tissues of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ec.bioscientifica.com [ec.bioscientifica.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Vasoactive intestinal peptide signaling cascade and second messengers

A Technical Guide to the Vasoactive Intestinal Peptide (VIP) Signaling Cascade and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (VIP) is a 28-amino acid neuropeptide that plays crucial regulatory roles in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, exocrine and endocrine secretions, and immune responses.[1][2] Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), VPAC1 and VPAC2, which belong to the Class B secretin/glucagon receptor family.[1][3] Understanding the intricate signaling cascades initiated by VIP is paramount for elucidating its physiological functions and for the development of novel therapeutics targeting these pathways. This guide provides an in-depth examination of the primary and secondary messenger systems activated by VIP, detailed experimental protocols for their study, and quantitative data on receptor engagement and downstream effects.

VIP Receptors and Ligand Binding

VIP exerts its biological functions by binding to two specific receptor subtypes, VPAC1 and VPAC2.[1][4] These receptors also bind Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with similar high affinity.[4][5] A third related receptor, PAC1, binds PACAP with much higher affinity (over 100-fold more potently) than VIP.[4][5][6] The distribution of VPAC1 and VPAC2 receptors is widespread but distinct; VPAC1 is found extensively in the central nervous system (CNS), liver, lung, and intestine, while VPAC2 is located in the CNS, pancreas, heart, and smooth muscle.[4]

The interaction of VIP with its receptors is characterized by high affinity, leading to the initiation of intracellular signaling. The binding affinities can vary depending on the tissue and cell type.

Table 1: this compound (VIP) Receptor Binding Affinities

| Receptor Subtype | Ligand | Species/Cell Type | Binding Affinity (K_d or K_i) | Reference |

| VPAC1 (High Affinity) | ¹²⁵I-VIP | Rat Liver Membranes | K_d = 0.42 nM | [7] |

| VPAC1 (Low Affinity) | ¹²⁵I-VIP | Rat Liver Membranes | K_d = 170 nM | [7] |

| VPAC1 | ¹²⁵I-VIP | HT 29 Cells | K_d = 0.1 nM | [8] |

| VPAC1 | ¹²⁵I-Tyr,Az Bz Arg¹⁴]VIP | HT 29 Cells | K_d = 0.5 nM | [8] |

| VPAC1 | PG 97-269 (Antagonist) | Human LoVo Cells | IC₅₀ = 2 nM; K_i = 2 nM | [9] |

| VPAC1 | PG 97-269 (Antagonist) | Rat Recombinant | IC₅₀ = 10 nM; K_i = 15 nM | [9] |

| VPAC2 | PG 97-269 (Antagonist) | Human Recombinant | IC₅₀ = 3000 nM | [9] |

| High-Affinity Sites | ¹²⁵I-VIP | WE-68 Ewing's Sarcoma Cells | K_d = 90 pM | [10] |

Core Signaling Cascades and Second Messengers

Upon binding to VPAC1 or VPAC2 receptors, VIP initiates a cascade of intracellular events primarily through the modulation of second messenger concentrations. The two principal second messengers in VIP signaling are cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ions (Ca²⁺).

The Canonical Adenylyl Cyclase/cAMP Pathway

The predominant signaling mechanism for both VPAC1 and VPAC2 receptors involves coupling to the stimulatory G protein, Gs.[1] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cAMP.[11][12][13] The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA).[3][11] PKA is a key effector that phosphorylates a multitude of downstream protein targets, including enzymes, ion channels, and transcription factors like the cAMP response element-binding protein (CREB), thereby mediating many of the physiological effects of VIP.[3]

The Phospholipase C/Calcium Pathway

In addition to the canonical cAMP pathway, VIP signaling can also lead to an increase in intracellular calcium concentration ([Ca²⁺]i).[1][14] This can occur through receptor coupling to the Gq family of G proteins, which activates phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[13] In some cells, such as type I astrocytes, VIP can evoke an increase in [Ca²⁺]i at concentrations below 1 nM.[14][16] This calcium signal can manifest as oscillations and is often synergistic with other signaling pathways.[14]

Below is a diagram illustrating the primary signaling cascades activated by VIP.

Caption: VIP Signaling Pathways.

Quantitative Analysis of VIP-Induced Second Messenger Production

The potency of VIP in eliciting a cellular response is often quantified by its half-maximal effective concentration (EC₅₀) for second messenger accumulation. These values are critical for comparing the efficacy of VIP analogs and for understanding the receptor-effector coupling in different biological systems.

Table 2: EC₅₀ Values for VIP-Induced cAMP Accumulation

| Cell Line / Tissue | Species | EC₅₀ Value | Conditions | Reference |

| WE-68 Ewing's Sarcoma | Human | 150 nM | Potentiated by IBMX | [10] |

| WE-68 Ewing's Sarcoma (Glycogenolysis) | Human | ~8 nM | - | [10] |

| Pituitary Cells (PRL Release) | Rat | 1.3 nM | In the presence of Ca²⁺ | [17] |

| Pituitary Cells (PRL Release) | Rat | 30 nM | In the absence of Ca²⁺ | [17] |

| Calu-3 Cells (Iodide Efflux) | Human | 7.6 nM | - | [18] |

| Human Stomach (Fundus Relaxation) | Human | 3.4 nM | - | [19] |

| Human Stomach (Antrum Relaxation) | Human | 0.53 nM | - | [19] |

Experimental Protocols

The investigation of VIP signaling pathways relies on robust and sensitive assays to quantify second messenger levels. Below are detailed methodologies for two key experiments: a competitive immunoassay for cAMP and a fluorescence-based assay for intracellular calcium.

Protocol: Measurement of Intracellular cAMP Accumulation

This protocol describes a general procedure for a cell-based, homogeneous competitive immunoassay (e.g., HTRF™, AlphaScreen™) to measure changes in intracellular cAMP.[20][21]

Objective: To quantify the amount of cAMP produced by cells in response to stimulation with VIP.

Materials:

-

CHO or other suitable cells expressing VPAC1 or VPAC2 receptors.

-

Cell culture medium (e.g., MEM with 10% FBS).[20]

-

Stimulation Buffer: HBSS containing 5 mM HEPES (pH 7.4), 0.1% BSA, and a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX.[20][22]

-

Lysis/Detection Buffer.[23]

-

cAMP standard.

-

cAMP assay kit (containing biotinylated-cAMP/d2-labeled cAMP and anti-cAMP antibody-cryptate/Acceptor beads).[20]

-

This compound (VIP).

-

White, opaque 384-well assay plates.[20]

-

HTRF™ or AlphaScreen™ compatible plate reader.

Procedure:

-

Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells, wash, and resuspend in stimulation buffer at a predetermined optimal density.

-

Agonist Preparation: Prepare a serial dilution of VIP in stimulation buffer at 2x the final desired concentration.

-

Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in stimulation buffer to generate a standard curve (e.g., from 1 µM to 10 pM).[20]

-

Assay Plate Setup:

-

Stimulation: Seal the plate and incubate for 30 minutes at room temperature.[21]

-

Lysis and Detection:

-

Add 5 µL of the first detection reagent (e.g., cAMP-d2 in lysis buffer).

-

Add 5 µL of the second detection reagent (e.g., anti-cAMP-cryptate in lysis buffer).[21]

-

Note: Reagent order and volumes may vary by kit manufacturer.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[20][21]

-

Data Acquisition: Read the plate on a compatible reader according to the manufacturer's instructions (e.g., simultaneous dual emission at 665 nm and 620 nm for HTRF™).

-

Data Analysis: Calculate the ratio of the two emission signals. Convert the ratio for the unknown samples to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log of the VIP concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

The following diagram outlines the general workflow for a cAMP assay.

Caption: Experimental Workflow for a cAMP Assay.

Protocol: Measurement of Intracellular Calcium with Fura-2 AM

This protocol details the ratiometric measurement of [Ca²⁺]i using the fluorescent indicator Fura-2 AM.[24][25] Ratiometric imaging corrects for variations in dye loading, cell thickness, and photobleaching.[24][26]

Objective: To measure changes in cytosolic free calcium concentration in response to VIP stimulation.

Materials:

-

Adherent cells cultured on glass coverslips.

-

Recording Buffer (e.g., HEPES-buffered saline containing CaCl₂).

-

Fura-2 AM (acetoxymethyl ester form).[24]

-

High-quality, anhydrous DMSO.

-

Pluronic F-127 (optional, to aid dye solubilization).

-

Fluorescence imaging system with an inverted microscope, excitation light source capable of alternating between 340 nm and 380 nm, and an emission filter centered around 510 nm.[24][25][26]

-

Ion-free buffer (with EGTA) and high-calcium buffer (with ionomycin) for calibration.[27]

Procedure:

-

Dye Preparation: Prepare a 1 mM Fura-2 AM stock solution in DMSO.[27] For working solution, dilute the stock in recording buffer to a final concentration of 1-5 µM.

-

Cell Loading:

-

De-esterification:

-

Imaging:

-

Mount the coverslip onto the imaging chamber on the microscope stage.

-

Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.[25]

-

Initiate a time-lapse recording.

-

-

Stimulation: Add VIP at the desired concentration to the imaging chamber and continue recording the fluorescence changes.

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity emitted after 340 nm excitation to the intensity after 380 nm excitation (F₃₄₀/F₃₈₀).

-

The F₃₄₀/F₃₈₀ ratio is directly proportional to the intracellular Ca²⁺ concentration.[24]

-

Absolute [Ca²⁺]i can be calculated using the Grynkiewicz equation: [Ca²⁺] = K_d * [(R - R_min)/(R_max - R)] * (F_380,min/F_380,max), where R is the measured ratio, and R_min, R_max, and the fluorescence intensities at 380nm are determined from calibration experiments.[27]

-

Conclusion

The this compound signaling system is a complex network involving multiple receptors and second messengers, primarily cAMP and Ca²⁺. The activation of Gs-coupled VPAC receptors leading to cAMP production represents the canonical and most widely studied pathway. However, evidence for Gq-coupling and subsequent calcium mobilization reveals an additional layer of signaling complexity that allows for diverse and cell-type-specific physiological responses. A thorough understanding of these pathways, facilitated by the quantitative and methodological approaches detailed in this guide, is essential for researchers in physiology, pharmacology, and drug development who aim to modulate the effects of VIP for therapeutic benefit.

References

- 1. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound promotes secretory differentiation and mitigates radiation-induced intestinal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound receptor - Wikipedia [en.wikipedia.org]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Pharmacology and functions of receptors for this compound and pituitary adenylate cyclase-activating polypeptide: IUPHAR Review 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Properties of this compound-receptor interaction in rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective photolabeling of high and low affinity binding sites for this compound (VIP): evidence for two classes of covalent VIP-receptor complexes in intestinal cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro properties of a high affinity selective antagonist of the VIP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound receptor regulation of cAMP accumulation and glycogen hydrolysis in the human Ewing's sarcoma cell line WE-68 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Therapeutic potential of this compound and its receptor VPAC2 in type 2 diabetes [frontiersin.org]

- 12. Second messengers cAMP and cGMP | PPTX [slideshare.net]

- 13. What is the role of second messengers like cAMP and Ca2+? [synapse.patsnap.com]

- 14. pnas.org [pnas.org]

- 15. VIP and PACAP. Recent insights into their functions/roles in physiology and disease from molecular and genetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A mechanism additional to cyclic AMP accumulation for this compound-induced prolactin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound receptor subtypes and signalling pathways involved in relaxation of human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. resources.revvity.com [resources.revvity.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 25. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 26. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 27. moodle2.units.it [moodle2.units.it]

- 28. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]

Vasoactive Intestinal Peptide (VIP) in the Gut: A Technical Guide to Physiological Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide of the secretin/glucagon superfamily that acts as a critical neurotransmitter and neuromodulator within the gastrointestinal (GI) tract.[1][2] Produced by enteric neurons, VIP exerts pleiotropic effects on gut physiology, fundamentally regulating intestinal secretion, smooth muscle motility, regional blood flow, and mucosal immunity.[2][3] It mediates its functions primarily through two G protein-coupled receptors, VPAC1 and VPAC2, which trigger a canonical adenylyl cyclase signaling cascade.[1][4] Dysregulation of VIP signaling is implicated in various pathologies, including secretory diarrhea and inflammatory bowel diseases, making it a key therapeutic target.[1][2] This guide provides an in-depth examination of VIP's core physiological functions in the gut, detailing its signaling mechanisms, quantitative effects, and the experimental protocols used for their investigation.

VIP Receptors and Signaling Pathway

VIP exerts its biological effects by binding to two high-affinity G protein-coupled receptors: VPAC1 and VPAC2.[1][4] While VPAC1 is prominently expressed on intestinal epithelial cells (enterocytes) and certain immune cells like T-cells, VPAC2 is the predominant receptor on gastrointestinal smooth muscle cells.[2]

Upon ligand binding, both receptors couple to the Gs alpha subunit (Gαs), which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][4] The subsequent rise in intracellular cAMP concentration activates Protein Kinase A (PKA), which phosphorylates a variety of downstream effector proteins, leading to the ultimate physiological response, such as ion channel opening or enzyme activation.[1][2]

Regulation of Intestinal Secretion

One of the most potent actions of VIP in the gut is the stimulation of water and electrolyte secretion.[1][5] This function is essential for lubricating the intestinal lumen and solubilizing nutrients.[5]

Mechanism of Action

Released from enteric nerves, VIP binds to VPAC1 receptors on the basolateral membrane of intestinal crypt enterocytes.[2] The subsequent PKA-mediated signaling cascade leads to the phosphorylation and opening of the Cystic Fibrosis Transmembrane conductance Regulator (CFTR), a chloride (Cl⁻) channel on the apical membrane.[2] The efflux of Cl⁻ into the intestinal lumen creates a negative electrical potential that drives the paracellular movement of sodium (Na⁺) and water, resulting in net fluid secretion.[2][6] VIP also stimulates bicarbonate (HCO₃⁻) secretion, particularly in the duodenum.[2] Pathologically high levels of VIP, as seen in VIP-secreting tumors (VIPomas), lead to massive secretory diarrhea, a condition known as Verner-Morrison syndrome.[2]

Quantitative Data on VIP-Mediated Secretion

| Parameter | Tissue/Model | VIP Concentration / Dose | Result | Reference |

| Chloride (Cl⁻) Transport | Canine Jejunum (in vivo) | 0.08 µg/kg/min | Changed from 8 µeq/cm/h (absorption) to 92 µeq/cm/h (secretion) | [6] |

| Net Fluid Transport | Canine Jejunum (in vivo) | 0.08 µg/kg/min | Reversed from net absorption to net secretion | [6] |

| Short-Circuit Current (Isc) | T84 Human Epithelial Cells | 1-100 nM | Dose-dependent increase, indicating ion secretion | [7] |

Featured Experimental Protocol: Ussing Chamber Assay

The Ussing chamber is the gold-standard technique for investigating epithelial ion transport in vitro.[8] It allows for the precise measurement of short-circuit current (Isc), a direct measure of net ion movement across the epithelium.[9]

Objective: To measure the effect of VIP on net ion secretion across an isolated segment of intestinal mucosa.

Methodology:

-

Tissue Preparation: Freshly euthanize a laboratory animal (e.g., rat, mouse) and excise a segment of the desired intestine (e.g., jejunum, colon).[10] Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate buffer.

-

Mucosal Dissection: Open the intestinal segment along the mesenteric border. The muscle layers can be stripped away to create a mucosa-submucosa preparation, which is then mounted between the two halves of the Ussing chamber, separating the apical and basolateral sides.[11]

-

Chamber Setup: Fill both chamber halves with an equal volume of Krebs-Ringer buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[10]

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes. During this time, the tissue is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.[9][11] Transepithelial electrical resistance (TEER) is monitored periodically to ensure tissue viability and barrier integrity.[9]

-

Baseline Measurement: Once a stable baseline Isc is achieved, record this value.

-

Experimental Manipulation: Add VIP in a cumulative, dose-dependent manner to the basolateral (serosal) chamber. Record the peak change in Isc (ΔIsc) after each addition.

-

Data Analysis: The magnitude of the ΔIsc in µA/cm² directly reflects the rate of VIP-stimulated net ion secretion. Dose-response curves can be generated to determine parameters like EC₅₀.

Experimental Workflow: Ussing Chamber Assay

Modulation of Gut Motility

VIP is a primary non-adrenergic, non-cholinergic (NANC) inhibitory neurotransmitter in the enteric nervous system, playing a crucial role in promoting smooth muscle relaxation.[1][12]

Mechanism of Action

VIP induces relaxation of gastrointestinal smooth muscle, including the lower esophageal sphincter, stomach, and colon.[1][13] This effect is mediated predominantly by VPAC2 receptors on smooth muscle cells.[2][14] The PKA-dependent signaling cascade is thought to decrease intracellular Ca²⁺ availability and/or reduce the sensitivity of the contractile apparatus to Ca²⁺, leading to relaxation. VIP effectively antagonizes the contractile effects of excitatory agents like acetylcholine (B1216132) and pentagastrin.[15]

Quantitative Data on VIP-Mediated Smooth Muscle Relaxation

| Parameter | Tissue | Result | Reference |

| ED₅₀ for Relaxation | Human Gastric Antrum Smooth Muscle Cells | 0.53 ± 0.17 nmol/L | [14] |

| ED₅₀ for Relaxation | Human Gastric Fundus Smooth Muscle Cells | 3.4 ± 1.4 nmol/L | [14] |

| Inhibition of Contraction | Canine Antral Smooth Muscle | 5x10⁻⁹ to 1x10⁻⁷ M VIP decreased the force of spontaneous contractions | [15] |

| IC₅₀ for Relaxation | Human Myometrium (Outer Layer) | 1 x 10⁻⁸ mol/L | [16] |

Featured Experimental Protocol: Isolated Smooth Muscle Contractility Assay

This ex vivo technique measures the isometric tension of isolated smooth muscle strips, allowing for the quantification of contractile and relaxant responses to pharmacological agents.[17]

Objective: To quantify the relaxant effect of VIP on pre-contracted intestinal smooth muscle.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal and excise a segment of intestine (e.g., colon, ileum). Place it in cold, oxygenated physiological salt solution (e.g., Krebs solution).

-

Strip Dissection: Carefully dissect strips of smooth muscle (typically 1-2 mm wide and 10 mm long) parallel to the orientation of the circular or longitudinal muscle fibers.[17]

-

Mounting: Suspend each muscle strip in an organ bath filled with Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.

-

Equilibration and Tensioning: Allow the strips to equilibrate for at least 60 minutes under a small amount of resting tension (e.g., 1 gram). Replace the bath solution every 15-20 minutes.

-

Pre-contraction: Induce a stable, submaximal contraction using an agonist such as carbachol (B1668302) or KCl.

-

Experimental Manipulation: Once the contraction has plateaued, add VIP in a cumulative, dose-dependent manner to the organ bath.

-

Data Analysis: Measure the decrease in isometric tension from the pre-contracted level. Express the relaxation as a percentage of the initial contraction. Generate a dose-response curve to calculate the IC₅₀ for VIP-induced relaxation.

Control of Intestinal Blood Flow

As its name implies, VIP is a powerful vasodilator.[1][18] It plays a significant role in regulating mucosal blood flow, which is critical for matching circulatory supply with the metabolic demands of secretion and absorption.

Mechanism of Action

VIP-induced vasodilation in the gut is a dual-mechanism process. It can act directly on VPAC2 receptors on vascular smooth muscle cells, leading to relaxation and vessel dilation.[2] Additionally, it can act on VPAC1 receptors on endothelial cells, stimulating the production and release of nitric oxide (NO), which then diffuses to adjacent smooth muscle cells to cause relaxation.[2][18] The net effect is a significant increase in regional blood flow (hyperemia).[19]

Featured Experimental Protocol: Laser Doppler Flowmetry

Laser Doppler flowmetry is a non-invasive technique used to measure microvascular blood flow (perfusion) in real-time.

Objective: To measure the change in intestinal mucosal blood flow in response to intra-arterial administration of VIP in an anesthetized animal model.

Methodology:

-

Animal Preparation: Anesthetize a suitable animal (e.g., rat, cat). Perform a laparotomy to expose the small intestine and its associated mesenteric artery.

-

Cannulation: Cannulate a small branch of the superior mesenteric artery for close intra-arterial infusion of test substances.

-

Probe Placement: Gently place the tip of a laser Doppler probe on the serosal or mucosal surface of the intestine. The probe emits a low-energy laser beam and detects the Doppler shift of light scattered by moving red blood cells, providing an index of tissue perfusion.

-

Baseline Measurement: After a stabilization period, record a stable baseline blood flow reading.

-

VIP Infusion: Infuse VIP intra-arterially at varying doses.

-

Data Analysis: Continuously record the blood flow signal. Quantify the change from baseline, typically expressed as a percentage increase in perfusion or in arbitrary blood perfusion units (BPU).

Immunomodulation in the Gut Mucosa

Beyond its classical neuro-regulatory functions, VIP is a potent modulator of the mucosal immune system, generally exerting anti-inflammatory effects and contributing to immune homeostasis.[2][20]

Mechanism of Action

VIP plays a key role in maintaining immunological tolerance in the gut.[2] Its immunomodulatory actions are principally mediated via the VPAC2 receptor.[2] VIP can suppress the function of pro-inflammatory T helper 1 (Th1) and Th17 cells while promoting the differentiation of anti-inflammatory T helper 2 (Th2) and regulatory T cells.[2][20] It also inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 from macrophages.[20] Furthermore, VIP is crucial for the recruitment of Group 3 Innate Lymphoid Cells (ILC3s) to the intestine, which are vital for defense against enteric pathogens.[21] This neuro-immune axis is critical for balancing tolerance to commensal microbiota with defense against pathogens.

Logical Relationship: VIP's Role in Neuro-Immune Crosstalk

Conclusion and Therapeutic Implications

This compound is a master regulator of gut physiology, orchestrating a complex interplay of secretory, motor, vascular, and immune functions. Its roles in stimulating fluid secretion, inducing smooth muscle relaxation, increasing blood flow, and maintaining immune tolerance are fundamental to gastrointestinal homeostasis. The detailed mechanisms and quantitative effects outlined in this guide underscore the significance of the VIP signaling pathway. This knowledge provides a solid foundation for drug development professionals exploring VIP receptor agonists for inflammatory conditions like Crohn's disease or antagonists for managing secretory diarrheas. Further research into the cell-specific actions of VIP will continue to uncover novel therapeutic opportunities for a range of digestive diseases.

References